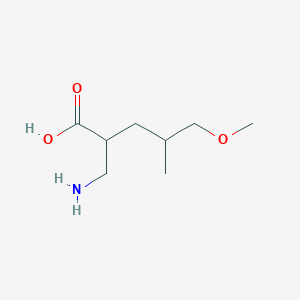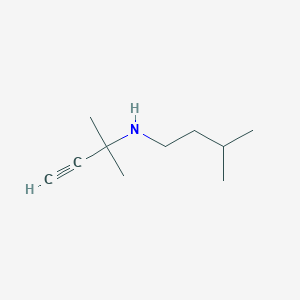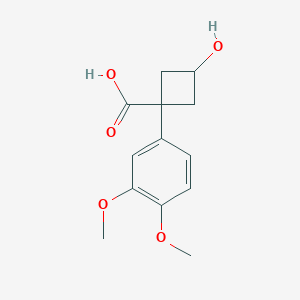
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol is an organic compound with a unique structure that includes a tetrahydronaphthalene backbone and two hydroxyl groups at positions 1 and 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol can be achieved through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, catalytic hydrogenation of 1,5-dihydroxynaphthalene can yield the desired compound. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives with different substitution patterns.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as Pd/C and hydrogen gas are used for reduction reactions.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups with halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield 1,5-naphthoquinone, while reduction with Pd/C can produce various tetrahydronaphthalene derivatives.
科学研究应用
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of enzyme activities, signaling pathways, and cellular processes.
相似化合物的比较
Similar Compounds
1,2,3,4-tetrahydronaphthalene-1,2-diol: Similar structure but with hydroxyl groups at positions 1 and 2.
1,2,3,4-tetrahydronaphthalene-1,4-diol: Hydroxyl groups at positions 1 and 4.
1,2,3,4-tetrahydronaphthalene-1,6-diol: Hydroxyl groups at positions 1 and 6.
Uniqueness
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that are not observed in its isomers or other similar compounds.
属性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
(1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol |
InChI |
InChI=1S/C10H12O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,10-12H,2,4,6H2/t10-/m0/s1 |
InChI 键 |
MYIDTCFDQGAVFL-JTQLQIEISA-N |
手性 SMILES |
C1C[C@@H](C2=C(C1)C(=CC=C2)O)O |
规范 SMILES |
C1CC(C2=C(C1)C(=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13203615.png)

amine](/img/structure/B13203627.png)
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)

![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)




![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)


![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)
